molecular formula C5H5BrFN3 B11893221 3-Bromo-5-fluoro-2-hydrazinylpyridine CAS No. 1379360-21-0

3-Bromo-5-fluoro-2-hydrazinylpyridine

Cat. No.: B11893221
CAS No.: 1379360-21-0
M. Wt: 206.02 g/mol
InChI Key: HNNHGHBNJFIQHY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-hydrazinylpyridine is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₅H₅BrFN₃ and a molecular weight of 206.02 g/mol . This compound is notable for its unique combination of bromine, fluorine, and hydrazine functional groups attached to a pyridine ring, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-fluoropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoro-2-hydrazinylpyridine may involve continuous flow processes to enhance yield and safety. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then reacted with hydrazine to form the desired product . This method reduces side reactions and improves overall yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in substitution and coupling reactions.

    Hydrazine Hydrate: Used in the initial synthesis.

    Solvents: Ethanol, methanol, and dimethylformamide (DMF) are commonly used.

Major Products Formed

    Azo Compounds: Formed through oxidation of the hydrazine group.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Bromo-5-fluoro-2-hydrazinylpyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-hydrazinylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity . The hydrazine group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-hydrazinylpyridine is unique due to the presence of both bromine and fluorine atoms along with a hydrazine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings .

Properties

IUPAC Name

(3-bromo-5-fluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNHGHBNJFIQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695053
Record name 3-Bromo-5-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379360-21-0
Record name 3-Bromo-5-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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